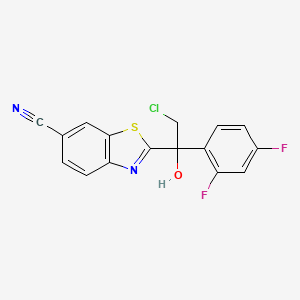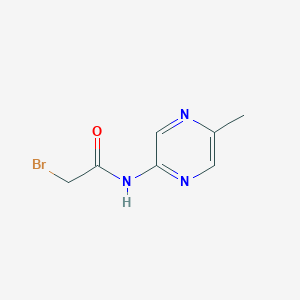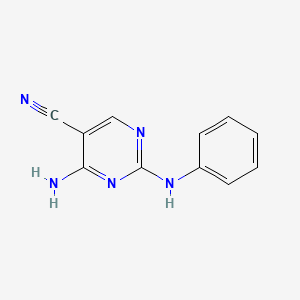
1,5-Diazabicyclo(5,4,0)undec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazabicyclo(5,4,0)undec-5-ene is a bicyclic amidine compound known for its strong basicity and non-nucleophilic properties. It is widely used in organic synthesis as a catalyst, a complexing ligand, and a base. This compound is particularly valued for its ability to facilitate various chemical reactions without participating directly in the reaction itself.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo(5,4,0)undec-5-ene can be synthesized through a multi-step process involving the following key steps:
Michael Addition: The initial step involves the Michael addition of 2-pyrrolidone to acrylonitrile.
Hydrogenation: The resulting product undergoes hydrogenation to reduce the nitrile group.
Cyclization: Finally, the compound is cyclized to form the bicyclic structure of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of caprolactam and acrylonitrile as starting materials. The process includes addition reactions, hydrogenation, and cyclization, with tert-butyl alcohol or tertiary amyl alcohol as solvents and sodium hydroxide as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diazabicyclo(5,4,0)undec-5-ene undergoes various types of reactions, including:
Dehydrohalogenation: It is commonly used in dehydrohalogenation reactions to remove halogen atoms from organic compounds.
Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.
Cyclization: It facilitates cyclization reactions to form cyclic compounds.
Common Reagents and Conditions:
Dehydrohalogenation: Typically involves the use of halogenated substrates and this compound as a base under mild heating conditions.
Esterification: Carboxylic acids and alcohols are reacted in the presence of this compound as a catalyst, often under reflux conditions.
Cyclization: The compound is used in cyclization reactions with appropriate substrates, often under an inert atmosphere.
Major Products:
Dehydrohalogenation: Produces alkenes from halogenated precursors.
Esterification: Forms esters from carboxylic acids and alcohols.
Cyclization: Generates cyclic compounds from linear precursors.
Applications De Recherche Scientifique
1,5-Diazabicyclo(5,4,0)undec-5-ene has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a catalyst and base in various organic reactions, including the Baylis-Hillman reaction and aza-Michael addition.
Polymer Chemistry: Acts as a curing agent for epoxy resins and polyurethane.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials, such as fullerenes and other nanomaterials.
Mécanisme D'action
The mechanism of action of 1,5-Diazabicyclo(5,4,0)undec-5-ene involves its strong basicity and ability to act as a proton acceptor. It facilitates various reactions by deprotonating substrates, thereby increasing their nucleophilicity or reactivity. The compound’s bicyclic structure provides steric hindrance, preventing it from participating directly in nucleophilic attacks .
Comparaison Avec Des Composés Similaires
1,8-Diazabicyclo[5,4,0]undec-7-ene: Another bicyclic amidine compound with similar basicity and non-nucleophilic properties.
1,5-Diazabicyclo[4,3,0]non-5-ene: A related compound with a slightly different bicyclic structure and similar applications in organic synthesis.
Uniqueness: 1,5-Diazabicyclo(5,4,0)undec-5-ene is unique due to its specific bicyclic structure, which provides a balance of steric hindrance and basicity, making it highly effective in facilitating various chemical reactions without participating directly. Its strong basicity and non-nucleophilic nature make it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
41015-70-7 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
3,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h8-9H,1-7H2 |
Clé InChI |
KWPQTFXULUUCGD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCN=CC2C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-{[(4-Chlorophenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B8580459.png)
![1-[4,4-Bis(4-fluorophenyl)butyl]-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B8580469.png)



![2-Cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B8580498.png)







